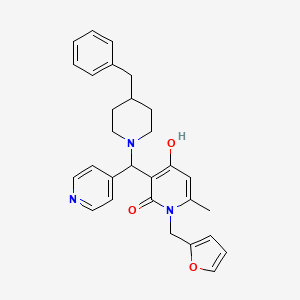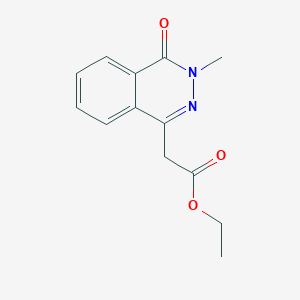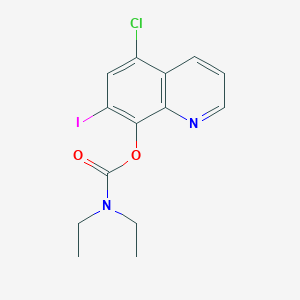![molecular formula C20H25ClN2O2 B2488057 (1-(4-(3,4-二甲基苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇盐酸盐 CAS No. 1052076-49-9](/img/structure/B2488057.png)
(1-(4-(3,4-二甲基苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" often involves complex reactions, including acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and hydride transfer mechanisms (T. Yokoyama, 2015). Additionally, the synthesis may engage with dehydration reactions, particularly relevant to derivatives of methanol and related compounds (H. Bateni & C. Able, 2018).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule, which is crucial for predicting the physical and chemical properties. For compounds like benzimidazoles and imidazoles, the structure-activity relationship has been extensively studied, indicating a strong correlation between molecular structures and biological activity (M. Boča, R. Jameson, & W. Linert, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be quite diverse, including the ability to undergo various organic transformations. These properties are often dictated by the functional groups present in the molecule. For instance, the presence of the benzimidazole group may offer unique reactivity patterns, including participation in redox reactions, which can be exploited in the development of new drugs or materials (S. Saganuwan, 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific data on "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" may not be directly available, understanding the physical properties of similar compounds can provide insights. The solubility in different solvents, thermal stability, and phase behavior under various conditions are important parameters (U. Domańska, M. Wlazło, & M. Karpińska, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are integral to understanding the compound's behavior in chemical processes. These properties are influenced by the molecule's structure, particularly the electronic environment of the functional groups. Studies on similar compounds have shown a range of chemical behaviors, from high reactivity in electrophilic substitution reactions to stability under reducing and oxidizing conditions (M. Govindaraju et al., 2012).
科学研究应用
相互作用和降解机制
与具有相似结构或功能基团的化合物相关的研究领域之一涉及在环境背景下研究相互作用和降解机制。例如,对醚类化合物(如叔丁基甲基醚(MTBE))降解的研究揭示了这类化学品在不同氧化还原条件下的生物降解性以及生成叔丁基醇(TBA)等中间体的环境命运(Schmidt et al., 2004)。这些见解对于评估复杂有机化合物的环境影响和降解途径至关重要,潜在包括(1-(4-(3,4-二甲基苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇盐酸盐。
催化和合成
另一个重要的研究领域涉及具有相关结构的化合物的催化性质和合成应用。例如,杂多酸已被探索用作MTBE合成中的催化剂,突显了这类化合物在促进化学反应中的作用,包括涉及醚类和醇类的反应(Bielański等,2003年)。这一研究方向指向了(1-(4-(3,4-二甲基苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇盐和类似化合物在催化和有机合成中的潜在用途,利用它们的结构特征进行特定反应机制。
环境和健康影响
对相关化合物的环境和健康影响的研究,如对对羟基苯甲酸酯和氯酚的出现、命运和行为的研究,提供了关于使用复杂有机化学品的安全性、毒性和监管方面的关键见解(Haman et al., 2015);(Peng et al., 2016)。了解这些化合物的环境持久性、生物富集潜力和毒理学特征对于评估(1-(4-(3,4-二甲基苯氧基)丁基)-1H-苯并[d]咪唑-2-基)甲醇盐在科学研究和更广泛应用中的风险和益处至关重要。
作用机制
Target of action
Benzimidazoles and imidazoles often target enzymes or receptors in cells. For example, some benzimidazoles are known to inhibit the function of beta-tubulin, an important protein in the cytoskeleton .
Mode of action
These compounds typically work by binding to their target and altering its function. This can inhibit the target’s normal activity, change the way it interacts with other molecules, or cause it to become more or less active .
Biochemical pathways
The specific pathways affected would depend on the exact target of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the cell cycle and cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles and imidazoles can vary widely depending on their specific chemical structure. Some are well absorbed in the gastrointestinal tract, while others may require injection. They can be metabolized in the liver and excreted in the urine or feces .
Result of action
The effects of these compounds at the molecular and cellular level can include changes in cell function, cell death, or changes in the behavior of a whole organism, depending on the specific compound and its target .
Action environment
The efficacy and stability of these compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals. Some may be more effective in acidic environments, while others may be more stable at certain temperatures .
属性
IUPAC Name |
[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23;/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAORGXLCJVKHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2487981.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)
![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)

